molecular formula C16H18N2O4S B2547185 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1396884-29-9

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2547185
CAS No.: 1396884-29-9
M. Wt: 334.39
InChI Key: DNIIRGMYVRVSBD-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of cyclopropyl, furan, and thiophene moieties

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl-furan intermediate, followed by the introduction of the ethanediamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield hydroxyethyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide
  • N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide

Uniqueness

The uniqueness of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide lies in its combination of cyclopropyl, furan, and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-14(17-9-12-3-2-8-23-12)15(20)18-10-16(21,11-5-6-11)13-4-1-7-22-13/h1-4,7-8,11,21H,5-6,9-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIIRGMYVRVSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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